

# Spectroscopic Analysis of Diallyl Adipate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diallyl adipate

Cat. No.: B166010

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **diallyl adipate**, a key monomer in polymer synthesis with potential applications in various fields, including drug delivery systems. This document details the core spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to support researchers in their understanding and utilization of this compound.

## Core Spectroscopic Data

The structural elucidation and characterization of **diallyl adipate** are primarily achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Diallyl Adipate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.92	m	2H	-CH=CH <sub>2</sub>
~5.30	dd	2H	-CH=CH <sub>2</sub> (trans)
~5.24	dd	2H	-CH=CH <sub>2</sub> (cis)
~4.58	d	4H	-O-CH <sub>2</sub> -CH=
~2.35	t	4H	-CO-CH <sub>2</sub> -
~1.68	m	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>. Data interpreted from publicly available spectra.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Diallyl Adipate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~172.6	C=O
~132.3	-CH=CH <sub>2</sub>
~118.4	-CH=CH <sub>2</sub>
~65.2	-O-CH <sub>2</sub> -
~33.9	-CO-CH <sub>2</sub> -
~24.2	-CO-CH <sub>2</sub> -CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>. Data interpreted from publicly available spectra.

**Table 3: Key IR Absorption Bands for Diallyl Adipate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Medium	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1170	Strong	C-O stretch (ester)
~990, ~920	Strong	=C-H bend (alkene)

**Table 4: Mass Spectrometry Fragmentation Data for Diallyl Adipate**

m/z	Proposed Fragment Ion
226	[M] <sup>+</sup> (Molecular Ion)
185	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
169	[M - OC <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
143	[M - C <sub>6</sub> H <sub>9</sub> O] <sup>+</sup>
125	[C <sub>6</sub> H <sub>5</sub> O <sub>3</sub> ] <sup>+</sup>
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental objectives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural confirmation of **diallyl adipate**.

**Methodology:**

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **diallyl adipate**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry vial.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field NMR spectrometer.
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: -2 to 12 ppm.
  - Temperature: 298 K.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher field NMR spectrometer.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0 to 200 ppm.
  - Temperature: 298 K.

- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shifts using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in **diallyl adipate**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
  - Place a small drop of neat **diallyl adipate** directly onto the center of the ATR crystal.
- Instrument Parameters:
  - Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.
  - Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **diallyl adipate**.

Methodology:

- Sample Introduction (Gas Chromatography - GC-MS):
  - Sample Preparation: Dilute a small amount of **diallyl adipate** in a volatile solvent such as dichloromethane or ethyl acetate.
  - GC Column: Use a non-polar capillary column (e.g., DB-5ms).
  - Injection Volume: 1  $\mu$ L.
  - Inlet Temperature: 250  $^{\circ}$ C.
  - Oven Program: Start at 100  $^{\circ}$ C, hold for 1 minute, then ramp to 250  $^{\circ}$ C at a rate of 15  $^{\circ}$ C/min.
  - Carrier Gas: Helium.
- Mass Spectrometer Parameters (Electron Ionization - EI):
  - Ionization Energy: 70 eV.
  - Mass Range: 35-300 m/z.
  - Source Temperature: 230  $^{\circ}$ C.
  - Quadrupole Temperature: 150  $^{\circ}$ C.
- Data Processing:

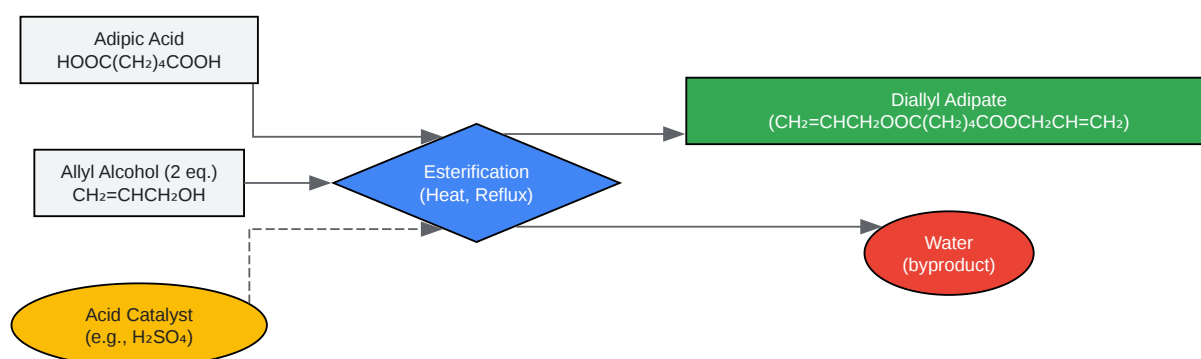
- Identify the molecular ion peak.
- Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.
- Compare the obtained spectrum with library spectra for confirmation.

## Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to **diallyl adipate**.

### Synthesis of Diallyl Adipate

The synthesis of **diallyl adipate** is typically achieved through the Fischer esterification of adipic acid with allyl alcohol in the presence of an acid catalyst.

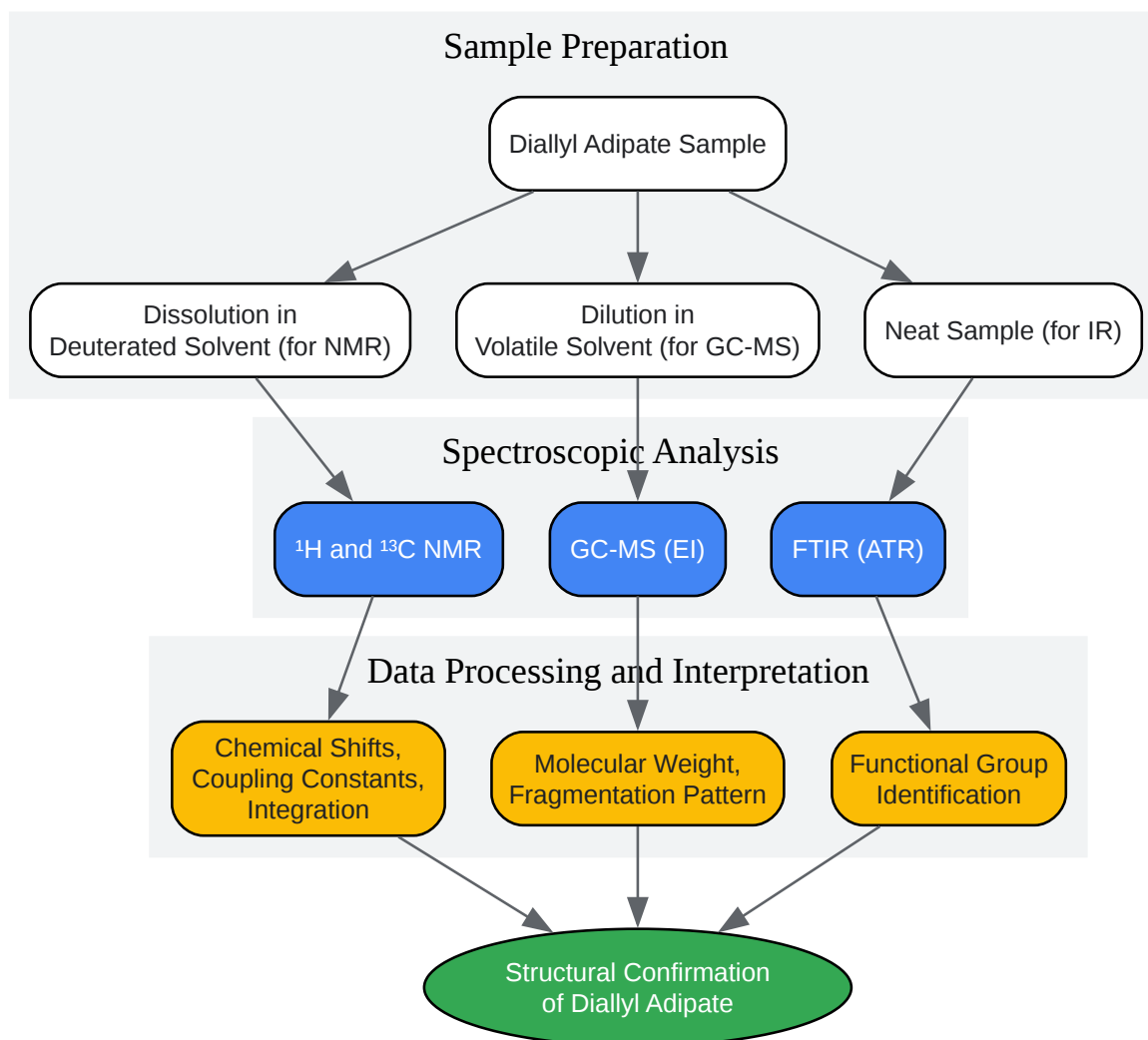


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**Figure 1:** Synthesis of **Diallyl Adipate** via Fischer Esterification.

## Experimental Workflow for Spectroscopic Analysis

This workflow outlines the logical sequence of steps for the comprehensive spectroscopic characterization of a **diallyl adipate** sample.



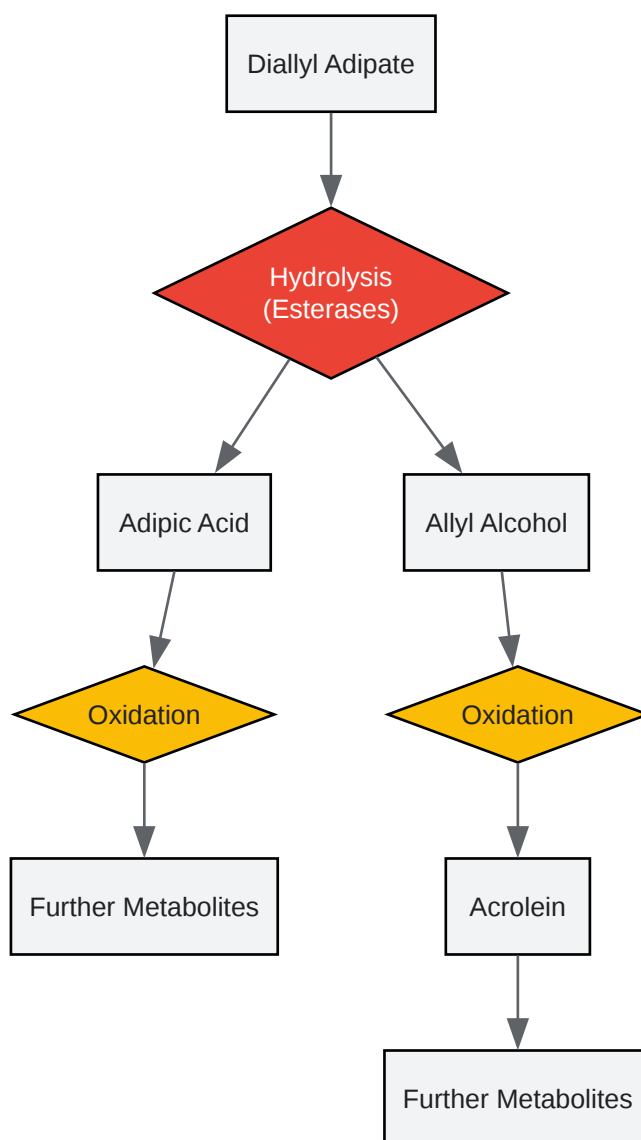
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**Figure 2:** Experimental workflow for the spectroscopic analysis of **diallyl adipate**.

## Hypothetical Metabolic Pathway of Diallyl Adipate

While specific metabolic pathways for **diallyl adipate** are not extensively documented, a plausible route can be inferred from the metabolism of similar ester compounds. The initial step would likely involve hydrolysis by esterases, followed by oxidation of the resulting allyl alcohol and adipic acid.





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**Figure 3:** A hypothetical metabolic pathway for **diallyl adipate**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)